molecular formula C8H18N2 B1296137 2,2,5,5-Tetramethylpiperazine CAS No. 5434-90-2

2,2,5,5-Tetramethylpiperazine

Cat. No.: B1296137
CAS No.: 5434-90-2
M. Wt: 142.24 g/mol
InChI Key: QOBFZPNAUHORDW-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5,5-tetramethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2/c1-7(2)5-10-8(3,4)6-9-7/h9-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBFZPNAUHORDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CN1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280026
Record name 2,2,5,5-tetramethylpiperazine
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Molecular Weight

142.24 g/mol
Source PubChem
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CAS No.

5434-90-2
Record name 2,2,5,5-Tetramethylpiperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 15129
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Record name 5434-90-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15129
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Record name 2,2,5,5-tetramethylpiperazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,5,5-Tetramethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining 2,2,5,5-tetramethylpiperazine, a sterically hindered diamine with potential applications in medicinal chemistry and materials science. Given the absence of a well-established, single-step commercial synthesis, this document explores plausible and scientifically sound multi-step synthetic routes, offering insights into the underlying chemical principles and experimental considerations.

Introduction: The Significance of Sterically Hindered Piperazines

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials. The introduction of bulky substituents, such as four methyl groups at the 2 and 5 positions, imparts unique properties to the resulting this compound molecule. This steric hindrance can influence its basicity, nucleophilicity, and conformational dynamics, making it a valuable building block for creating novel chemical entities with tailored biological activities or material properties. The gem-dimethyl substitution is anticipated to lock the piperazine ring in a more rigid conformation, which can be advantageous in designing molecules with specific spatial orientations for optimal interaction with biological targets.

Proposed Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound presents a significant challenge due to the steric hindrance around the nitrogen atoms, which can impede cyclization reactions. This guide outlines two primary retrosynthetic approaches, focusing on the construction of the core piperazine ring from readily available starting materials.

Diagram of Retrosynthetic Analysis:

G TMP This compound ApproachA Approach A: Cyclization of a Diamine Precursor TMP->ApproachA ApproachB Approach B: Dimerization of a C3N Building Block TMP->ApproachB Diamine 2,2-Dimethyl-1,2-ethanediamine ApproachA->Diamine C2_synthon + C2 Synthon (e.g., Glyoxal, Dichloroethane) ApproachA->C2_synthon C3N_block 3-Carbon Building Block with N and gem-dimethyl group ApproachB->C3N_block

Caption: Retrosynthetic analysis of this compound.

Strategy 1: Cyclization of a Preformed Diamine

This approach hinges on the synthesis of the key intermediate, 2,2-dimethyl-1,2-ethanediamine, followed by its cyclization with a suitable two-carbon electrophile.

A plausible route to this diamine starts from the readily available α-aminoisobutyric acid.

Reaction Scheme 1: Synthesis of 2,2-Dimethyl-1,2-ethanediamine

G A α-Aminoisobutyric Acid B Amino Alcohol Intermediate A->B 1. Protection (e.g., Boc) 2. Reduction (e.g., LiAlH4) C Azide Intermediate B->C 1. Mesylation 2. Azide Substitution (NaN3) D 2,2-Dimethyl-1,2-ethanediamine C->D Reduction (e.g., H2/Pd or LiAlH4)

Caption: Proposed synthesis of the key diamine precursor.

Experimental Protocol Insight:

  • Protection and Reduction: The initial protection of the amino group of α-aminoisobutyric acid (e.g., as a Boc-carbamate) is crucial to prevent side reactions during the reduction of the carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation.

  • Conversion to the Diamine: The resulting amino alcohol is then converted to the diamine. A reliable method involves the mesylation of the hydroxyl group to create a good leaving group, followed by nucleophilic substitution with an azide salt. Subsequent reduction of the azide, either through catalytic hydrogenation or with a hydride reducing agent, yields the target diamine.

With the 2,2-dimethyl-1,2-ethanediamine in hand, the final step is the formation of the six-membered ring. Several two-carbon synthons can be considered.

Table 1: Comparison of C2 Synthons for Cyclization

C2 SynthonProposed ReactionAdvantagesPotential Challenges
Glyoxal Reductive amination with the diamine.Readily available, reaction proceeds under reductive conditions.Potential for side reactions and polymerization. Steric hindrance may inhibit the second cyclization step.
1,2-Dichloroethane Double N-alkylation of the diamine.Simple reagent.Requires forcing conditions (high temperature and pressure) which might lead to quaternization and other side products.[1]
Ethyl Chlorooxoacetate Acylation followed by reduction and cyclization.Can lead to a piperazinone intermediate which can be subsequently reduced.Multi-step process within the cyclization phase.

Experimental Protocol: Reductive Amination with Glyoxal

  • Imine Formation: Dissolve 2,2-dimethyl-1,2-ethanediamine in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of glyoxal dropwise at a controlled temperature (e.g., 0-10 °C) to form the diimine intermediate.

  • Reduction: In the same pot, introduce a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise. The use of a mild reducing agent is critical to selectively reduce the imine without affecting other functional groups.

  • Work-up and Purification: After the reaction is complete, quench the excess reducing agent with an acid. Basify the mixture and extract the product with an organic solvent. The crude product can then be purified by distillation or chromatography.

Causality Behind Experimental Choices: The choice of a one-pot reductive amination is to minimize the isolation of the potentially unstable diimine intermediate. The gradual addition of reagents and temperature control are essential to manage the exothermicity of the reaction and prevent side reactions.

Strategy 2: Dimerization of a Three-Carbon Building Block

An alternative strategy involves the dimerization of a molecule containing a three-carbon backbone with a nitrogen atom and the gem-dimethyl moiety.

Reaction Scheme 2: Dimerization Approach

G A 2-Amino-2-methyl-1-propanol B Aziridine Intermediate A->B Activation of OH (e.g., TsCl) Intramolecular Cyclization C This compound B->C Dimerization (Acid or Lewis Acid Catalysis)

Caption: Hypothetical dimerization route via an aziridine intermediate.

Expertise & Experience Insights:

This approach is conceptually elegant but may be challenging in practice. The formation and dimerization of the sterically hindered aziridine would require careful optimization of reaction conditions. Acid catalysis is often employed for the dimerization of aziridines, but the steric bulk in this specific case might necessitate the use of stronger Lewis acids and elevated temperatures.

Characterization and Data

The successful synthesis of this compound would be confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR A singlet for the twelve equivalent methyl protons and a singlet for the four equivalent methylene protons. A broad singlet for the two N-H protons.
¹³C NMR A signal for the methyl carbons, a signal for the methylene carbons, and a signal for the quaternary carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₈H₁₈N₂ (142.24 g/mol ).
IR Spectroscopy Characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

Conclusion and Future Outlook

The synthesis of this compound is a non-trivial synthetic challenge. The strategies outlined in this guide, particularly the cyclization of 2,2-dimethyl-1,2-ethanediamine, provide a logical and experimentally feasible pathway for its preparation. Further research and optimization of the proposed reaction conditions are necessary to develop a high-yielding and scalable process. The availability of this unique sterically hindered diamine will undoubtedly open new avenues for the development of novel pharmaceuticals and advanced materials.

References

  • Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium.[1]

Sources

An In-depth Technical Guide to the Physical Properties of 2,2,5,5-Tetramethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2,5,5-Tetramethylpiperazine is a saturated heterocyclic organic compound with the molecular formula C₈H₁₈N₂.[1] As a symmetrically substituted derivative of piperazine, it holds potential as a building block in medicinal chemistry and materials science. The introduction of four methyl groups onto the piperazine ring at the 2 and 5 positions creates a sterically hindered environment around the nitrogen atoms, which can significantly influence its chemical reactivity and physical properties. Understanding these properties is paramount for researchers, scientists, and drug development professionals in predicting its behavior in various systems, designing synthetic routes, and developing new applications.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. While experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes computed data from reputable databases and outlines the established experimental protocols for their determination. This approach provides both a summary of our current understanding and a practical framework for the empirical validation of these properties.

Molecular Structure and Isomerism

The structure of this compound features a six-membered ring containing two nitrogen atoms at opposite positions, with two methyl groups attached to each of the carbon atoms adjacent to one of the nitrogens.

It is crucial to distinguish this compound from its more common and well-studied isomer, 2,2,6,6-tetramethylpiperidine. The different substitution pattern significantly impacts the molecule's symmetry, steric hindrance, and ultimately, its physical and chemical properties.

Caption: Logical Flow for Qualitative Solubility Testing.

Basicity (pKa)

The basicity of the nitrogen atoms in this compound is a key chemical property. The pKa of the conjugate acid is a quantitative measure of this basicity. Methyl substitution on the carbon atoms adjacent to the nitrogens can influence the pKa through electronic and steric effects. While experimental data is not available, it is expected to have two pKa values corresponding to the two nitrogen atoms.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound. Although experimental spectra for this specific compound are not readily found in public databases, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show signals corresponding to the N-H protons, the C-H protons on the piperazine ring, and the C-H protons of the four methyl groups. The chemical shifts and coupling patterns would provide valuable information about the connectivity and stereochemistry of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the different carbon environments in the molecule: the methyl carbons and the carbons of the piperazine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (typically in the region of 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (142.24 g/mol ). The fragmentation pattern would provide further structural information.

Conclusion

While the physical properties of this compound are not as extensively documented as those of other piperazine derivatives, this guide provides a solid foundation based on computed data and established scientific principles. The outlined experimental protocols offer a clear path for researchers to empirically determine these properties, which is a critical step in unlocking the full potential of this compound in various scientific and industrial applications. The steric hindrance imparted by the tetramethyl substitution pattern suggests that this molecule may exhibit unique properties worthy of further investigation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

2,2,5,5-Tetramethylpiperazine: A Sterically Defined Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we are constantly challenged to look beyond commonplace scaffolds to solve complex medicinal chemistry problems. The piperazine ring is a well-established "privileged scaffold" in drug design, valued for its ability to modulate physicochemical properties like solubility and basicity.[1] However, the introduction of strategic steric hindrance can unlock new potential in molecular design. This guide focuses on the 2,2,5,5-tetramethylpiperazine core, a unique building block whose conformational rigidity and controlled reactivity offer compelling advantages for creating novel therapeutics with improved specificity and pharmacokinetics.

The Strategic Advantage: Unpacking the Core Structure

The utility of this compound stems directly from its unique topology. The four methyl groups are positioned in a way that imparts significant steric bulk around the piperazine ring, influencing its chemical behavior and three-dimensional shape.

Key Structural Features:

  • Steric Hindrance: Unlike unsubstituted piperazine, the gem-dimethyl groups at the 2- and 5-positions flank the nitrogen atoms. This steric shielding reduces the nucleophilicity of the secondary amines, making them less prone to undesired side reactions and metabolic degradation.[2][3] This is analogous to the well-documented stability of 2,2,6,6-tetramethylpiperidine (TMP).[2][3]

  • Conformational Rigidity: The bulky methyl groups lock the piperazine ring into a more defined chair conformation. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4]

  • Three-Dimensionality (Fsp³-richness): The saturated, non-aromatic structure provides a distinct three-dimensional vector for substituents, allowing for the exploration of chemical space not accessible with flat, aromatic rings. This is a critical feature for disrupting protein-protein interactions or accessing deep binding pockets.[4]

Caption: Structure of this compound highlighting key features.

Physicochemical Properties

A clear understanding of the fundamental properties is essential before incorporating this scaffold into a synthetic workflow.

PropertyValueSource
Molecular Formula C₈H₁₈N₂[5]
Molecular Weight 142.24 g/mol [5]
XLogP3 0.4[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
CAS Number 5434-90-2[5]

Synthesis and Functionalization: A Practical Guide

While literature on the specific synthesis of this compound is not as extensive as for other piperidines, its preparation can be approached through established principles of heterocyclic chemistry.

Proposed Synthetic Workflow

A plausible and efficient route involves the reductive amination of 2,2,5,5-tetramethyl-1,4-cyclohexanedione with ammonia. This approach leverages readily available starting materials and robust reaction conditions.

Caption: Proposed one-pot synthesis workflow for the core scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established chemical principles. Optimization may be required.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,2,5,5-tetramethyl-1,4-cyclohexanedione (1.0 eq) and methanol (10 mL/g of dione).

  • Ammonia Addition: Cool the solution to 0°C in an ice bath. Bubble anhydrous ammonia gas through the solution for 15-20 minutes or add a solution of ammonia in methanol (7N, 2.5 eq).

  • Reductive Agent: While maintaining the temperature at 0°C, slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 30 minutes. Causality: NaBH₃CN is chosen for its selectivity in reducing the iminium intermediate over the starting ketone, preventing side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent. Basify the solution to pH >12 with 6M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

N-Functionalization: Gateway to Diversity

The two secondary amine groups are the primary handles for elaboration. Due to steric hindrance, these nitrogens are less reactive, which requires slightly more forcing conditions but provides excellent control for mono- versus di-functionalization.

Protocol: Mono-N-Alkylation

  • Reactant Setup: In a sealed tube, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Base and Alkylating Agent: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) and the desired alkylating agent (e.g., benzyl bromide, 1.1 eq). Causality: Using a slight excess of the alkylating agent and controlling stoichiometry allows for preferential mono-alkylation. The hindered nature of the second nitrogen makes it slower to react.

  • Reaction: Heat the mixture to 60-80°C and stir for 8-16 hours. Monitor the formation of the product and the disappearance of starting material.

  • Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The product is purified via chromatography.

Applications in Medicinal Chemistry

The unique properties of the this compound scaffold make it a valuable building block for addressing key challenges in drug development.

Logical Application Framework

cluster_0 Core Properties cluster_1 Medicinal Chemistry Outcomes A Steric Hindrance D Improved Metabolic Stability (Reduced N-dealkylation) A->D B Rigidity / 3D Shape E Enhanced Target Selectivity (Reduced Off-Target Binding) B->E F Novel Linker/Spacer (Controlled Vectoriality) B->F C Diamine Nature G Modulation of pKa & Solubility C->G

Caption: How core properties translate to desirable drug-like characteristics.

  • As a Rigid Linker: In molecules requiring precise positioning of two pharmacophores (e.g., bivalent inhibitors, PROTACs), the tetramethylpiperazine core acts as a rigid, non-aromatic linker. Its defined geometry ensures that the attached functional groups are held in a specific spatial orientation, which is crucial for optimizing interactions with multiple binding sites.

  • Improving Metabolic Stability: The N-dealkylation of piperazine rings is a common metabolic pathway. The steric bulk of the four methyl groups effectively shields the nitrogen atoms from enzymatic attack by Cytochrome P450 enzymes, potentially increasing the half-life and oral bioavailability of a drug candidate.

  • Scaffold for CNS-Targeted Agents: Piperazine-containing compounds are prevalent in drugs targeting the central nervous system.[1] The lipophilicity (XLogP3 = 0.4) and basicity of the tetramethylpiperazine scaffold can be fine-tuned through N-substitution to achieve the desired blood-brain barrier penetration. The rigidity of the core can also enhance selectivity for specific receptor subtypes, as seen in the development of selective serotonin receptor agonists where piperidine stereochemistry is key.[6]

Conclusion and Future Outlook

The this compound scaffold represents an underutilized yet highly promising building block in medicinal chemistry. Its combination of steric hindrance, conformational rigidity, and synthetic accessibility provides a powerful tool for overcoming common hurdles in drug discovery, such as metabolic instability and lack of selectivity. By moving beyond simple, flexible linkers and embracing structurally defined, Fsp³-rich cores like this one, researchers can unlock new avenues for designing the next generation of targeted therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Rosted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. Available at: [Link]

  • Lander, P. A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

  • Kavková, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4979. Available at: [Link]

  • Google Patents. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

Sources

An In-Depth Technical Guide to the Basicity of 2,2,5,5-Tetramethylpiperazine: A Sterically Hindered Diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Basicity in Aliphatic Amines

The basicity of an amine is fundamentally its ability to accept a proton (H⁺), acting as a Brønsted-Lowry base.[1] This property is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base, indicating that the conjugate acid is weaker and less likely to donate its proton.[2] The basicity of aliphatic amines like piperazine derivatives is governed by a delicate balance of several key factors:

  • Inductive Effect: Alkyl groups are electron-donating; they push electron density toward the nitrogen atom.[3][4] This increased electron density on the nitrogen makes its lone pair more available and attractive to a proton, thereby increasing the amine's basicity.[1][2]

  • Steric Hindrance: The presence of bulky substituents near the nitrogen atom can impede the approach of a proton and, more significantly, hinder the solvation of the resulting ammonium cation.[5] Poor solvation destabilizes the conjugate acid, which can lead to a decrease in basicity compared to what inductive effects alone would predict.[5][6]

  • Hybridization: The basicity of nitrogen is highest for sp³-hybridized orbitals (as found in aliphatic amines) and decreases with increasing s-character (sp² then sp), as the lone pair is held more closely to the nucleus.[7] 2,2,5,5-tetramethylpiperazine features sp³-hybridized nitrogen atoms, predisposing it to significant basicity.

The Unique Structural Landscape of this compound

The structure of this compound presents a classic case of competing electronic and steric effects. It is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (1,4-positions).[8] The key feature is the presence of two gem-dimethyl groups on the carbons adjacent (alpha) to each nitrogen atom.

Positive Inductive Effect: The four methyl groups are electron-donating, pushing electron density onto the piperazine ring and, consequently, toward the nitrogen atoms. This electronic effect, in isolation, would be expected to make this compound a stronger base than the parent piperazine molecule.[3]

Steric Congestion: The four methyl groups create a highly crowded environment around the nitrogen atoms. This steric bulk shields the nitrogen's lone pair from interaction with incoming electrophiles, including protons.[9][10] Furthermore, this steric shield would significantly interfere with the ability of solvent molecules (e.g., water) to form a stabilizing solvation shell around the protonated ammonium centers. This destabilization of the conjugate acid is a powerful force that can counteract the inductive effect.[5]

The following diagram illustrates the key structural factors influencing the basicity of this molecule.

G cluster_molecule This compound cluster_effects Influencing Factors cluster_explanation Mechanisms mol { N | C | C | N | C | C} | {this compound} inductive Inductive Effect (+I) (Increases Basicity) mol->inductive steric Steric Hindrance (Decreases Basicity) mol:n1->steric mol:n2->steric inductive_exp Methyl groups donate electron density to Nitrogen. inductive->inductive_exp steric_exp Bulky methyl groups block proton approach and hinder solvation of the cation. steric->steric_exp

Caption: Factors influencing the basicity of this compound.

Comparative Analysis and pKa Prediction

To predict the basicity of this compound, it is instructive to compare it with structurally related amines. Piperazine is a diprotic base with two distinct pKa values for its conjugate acids. The first protonation (pKa₁) is typically much higher than the second (pKa₂), as the positive charge from the first protonation inductively withdraws electron density, making the second nitrogen less basic.[8]

CompoundStructurepKa₁ (Conjugate Acid)pKa₂ (Conjugate Acid)Key Features
PiperazineCyclic Diamine~9.73[5][8]~5.35[5][8]Unsubstituted parent compound.
2-MethylpiperazineC-Alkylated~9.57[5]~5.17[5]Single methyl group introduces minor steric hindrance, slightly lowering basicity.[5]
1,4-DimethylpiperazineN-Alkylated~8.0[11]~3.5 (Estimated)Tertiary amines are typically less basic than secondary amines in aqueous solution due to solvation effects.[11]
2,2,6,6-TetramethylpiperidineHindered Monoamine~11.07[9][12][13]N/AHighly hindered secondary amine; strong inductive effect from four methyl groups dominates.
This compound Hindered Diamine Predicted: 10.5 - 11.5 Predicted: 6.0 - 7.0 Strong inductive effect and significant steric hindrance.

Prediction for this compound:

  • pKa₁: The four methyl groups will exert a strong electron-donating effect, similar to that in 2,2,6,6-tetramethylpiperidine (TMP).[9][12] While steric hindrance to solvation is significant, the inductive effect is powerful. Therefore, the first pKa should be substantially higher than that of piperazine and is predicted to be in the range of TMP, likely between 10.5 and 11.5 .

  • pKa₂: After the first protonation, the molecule carries a positive charge. The second nitrogen is now influenced by both the electron-withdrawing effect of the nearby ammonium group and the electron-donating effect of its local methyl groups. The steric hindrance will also play a role. The net effect should result in a pKa₂ that is significantly higher than that of piperazine, as the local inductive effect of the gem-dimethyl group will partially counteract the field effect of the first proton. A predicted range of 6.0 to 7.0 is reasonable.

Experimental Protocol: Potentiometric Titration for pKa Determination

The most reliable method for determining the pKa values of a diamine like this compound is through potentiometric titration.[5] This protocol provides a self-validating system by generating a complete titration curve from which the dissociation constants can be derived.

Objective: To determine the pKa₁ and pKa₂ of this compound dihydrochloride in aqueous solution at a constant temperature (25 °C).

Materials:

  • This compound dihydrochloride[14]

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or jacketed beaker

  • 50 mL burette (Class A)

  • Volumetric flasks and pipettes (Class A)

Methodology:

  • Preparation of Analyte Solution: Accurately weigh a sample of this compound dihydrochloride to prepare a ~0.01 M solution in a volumetric flask using CO₂-free deionized water.

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at 25 °C.

  • Titration Setup: Pipette a known volume (e.g., 50.00 mL) of the analyte solution into a jacketed beaker maintained at 25 °C. Place the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom. Add a magnetic stir bar and begin gentle stirring.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Decrease the increment size significantly in regions where the pH changes rapidly (i.e., near the equivalence points).

    • Continue the titration until the pH reaches a stable, high value (e.g., pH 12).

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate the titration curve. The curve should show two distinct buffer regions and two equivalence points.

    • The pKa values correspond to the pH at the half-equivalence points. pKa₂ is found at the pH where half of the first equivalent of NaOH has been added. pKa₁ is found at the pH corresponding to the addition of 1.5 equivalents of NaOH.

    • Alternatively, calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks of the first derivative plot indicate the equivalence points, which can be used to accurately determine the half-equivalence volumes.

Caption: Workflow for the potentiometric determination of pKa values.

Implications and Applications as a Hindered Base

The unique combination of moderate-to-high basicity and extreme steric bulk defines the utility of this compound. Like its monoamine counterpart, 2,2,6,6-tetramethylpiperidine, it is expected to function as a non-nucleophilic base .[12][15]

While its nitrogen lone pairs are basic enough to abstract protons, the steric hindrance prevents them from participating in nucleophilic substitution (Sₙ2) or addition reactions with larger electrophilic centers (e.g., carbonyl carbons, alkyl halides).[12] This property is highly valuable in organic synthesis for promoting elimination reactions or performing selective deprotonations without unwanted side reactions.

Potential Applications:

  • Selective Deprotonation: It could be used to deprotonate relatively acidic C-H, O-H, or N-H bonds to generate reactive intermediates.

  • Elimination Reactions: As a base, it can facilitate E2 eliminations to form alkenes from alkyl halides or tosylates, where its non-nucleophilic nature would suppress competing Sₙ2 reactions.

  • Precursor to Stronger Bases: Deprotonation with a strong organometallic reagent (e.g., n-butyllithium) could potentially form a lithium diamide, a highly reactive and sterically demanding superbasing agent.

The diagram below illustrates its role as a non-nucleophilic base in a general E2 elimination reaction.

Caption: Role of a hindered base in an E2 elimination reaction.

Conclusion

This compound is a fascinating molecule whose basicity is a result of the direct competition between the base-strengthening inductive effect of four methyl groups and the base-weakening effect of steric hindrance. By drawing comparisons with piperazine and the highly hindered 2,2,6,6-tetramethylpiperidine, we can confidently predict that it is a moderately strong diprotic base with pKa values significantly higher than the parent piperazine. Its primary value in a research and development setting lies in its character as a non-nucleophilic base, enabling chemists to perform selective proton abstractions and promote elimination reactions with minimal interference from competing nucleophilic pathways. The experimental protocols outlined herein provide a clear path for the definitive characterization of this and other sterically encumbered amines.

References

  • Amine Basicity - A Level Chemistry Revision Notes. (2025). Retrieved from A Level Chemistry. [Link]

  • Basicity of Amines. (2025). Chemistry LibreTexts. [Link]

  • Amines (A-Level). (n.d.). ChemistryStudent. [Link]

  • Inductive effect on basicity. (2024). Reddit. [Link]

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • 2,2,6,6-Tetramethylpiperidine. (n.d.). Grokipedia. [Link]

  • Di Travani, M., et al. (2022). pKa values of common substituted piperazines. RSC Medicinal Chemistry. [Link]

  • 2,2,6,6-Tetramethylpiperidine. (n.d.). Wikipedia. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2019). Future Medicinal Chemistry. [Link]

  • steric hinderance and basicity. (2021). Reddit. [Link]

  • This compound dihydrochloride. (n.d.). MySkinRecipes. [Link]

  • On the origin of the steric effect. (2015). Physical Chemistry Chemical Physics. [Link]

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Methodological & Application

The Untapped Potential of a Sterically Hindered Scaffold: Applications of 2,2,5,5-Tetramethylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Piperazine Scaffold

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its versatile structure, with two strategically placed nitrogen atoms, allows for the modulation of physicochemical properties such as solubility and basicity, which in turn can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This has led to a broad spectrum of biological activities associated with piperazine derivatives, including antimicrobial, anticancer, and central nervous system effects.[2][5]

While the parent piperazine ring has been extensively explored, its substituted analogues present unique opportunities for drug design. This guide focuses on a particularly intriguing, yet underexplored derivative: 2,2,5,5-tetramethylpiperazine . The presence of four methyl groups on the carbon atoms adjacent to the nitrogens introduces significant steric hindrance, creating a unique chemical entity with distinct properties. This document will serve as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in harnessing the potential of this sterically hindered scaffold. We will delve into the theoretical advantages and challenges of its use, propose synthetic strategies, and provide exemplary protocols for its incorporation into novel chemical entities.

The Double-Edged Sword: Steric Hindrance of this compound

The defining feature of this compound is the steric bulk surrounding its nitrogen atoms. This presents both potential advantages and significant synthetic hurdles.

Potential Advantages:

  • Metabolic Stability: The methyl groups can act as metabolic "bumpers," shielding the adjacent C-N bonds from enzymatic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of drug candidates.

  • Conformational Restriction: The steric clash between the methyl groups restricts the conformational flexibility of the piperazine ring. This can lock the molecule into a specific bioactive conformation, potentially leading to higher binding affinity and selectivity for a biological target.

  • Novel Chemical Space: The unique three-dimensional shape imparted by the tetramethyl substitution allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unprecedented biological activities.

  • Bioisosteric Replacement: The this compound core can be employed as a bioisostere for other cyclic systems, offering a new avenue for lead optimization by fine-tuning steric and electronic properties.[6][7]

Synthetic Challenges:

  • Reduced Nucleophilicity: The steric hindrance significantly reduces the nucleophilicity of the nitrogen atoms, making N-functionalization reactions, such as N-acylation and N-arylation, more challenging compared to unsubstituted piperazine.

  • Reaction Optimization: Standard reaction conditions used for the derivatization of piperazine may not be effective for its tetramethylated counterpart, necessitating careful optimization of catalysts, solvents, and reaction temperatures.

Navigating the Synthetic Landscape: Protocols for Derivatization

Overcoming the synthetic challenges associated with this compound is key to unlocking its potential. Below are detailed protocols for common N-functionalization reactions, adapted for this sterically hindered substrate.

Protocol 1: N-Acylation of this compound

N-acylation is a fundamental transformation in medicinal chemistry for introducing amide functionalities, which can participate in key hydrogen bonding interactions with biological targets.

Workflow for N-Acylation:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound E Stir at 0 °C to RT A->E B Acyl Halide / Anhydride B->E C Aprotic Solvent (e.g., DCM, THF) C->E D Base (e.g., Triethylamine, DIPEA) D->E F Aqueous Work-up E->F G Extraction F->G H Column Chromatography G->H I N-Acyl-2,2,5,5-tetramethylpiperazine H->I

Figure 1: General workflow for the N-acylation of this compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) to the stirred solution. Note: For less reactive acylating agents, a coupling agent such as HATU or HOBt may be required.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-2,2,5,5-tetramethylpiperazine.

Protocol 2: N-Arylation of this compound

N-arylation introduces an aromatic ring system, a common feature in many drug molecules that can participate in π-π stacking and hydrophobic interactions.

Workflow for N-Arylation (Buchwald-Hartwig Amination):

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound G Heat under Inert Atmosphere A->G B Aryl Halide (Br, I) B->G C Palladium Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., Xantphos, SPhos) D->G E Base (e.g., Cs2CO3, K3PO4) E->G F Anhydrous Solvent (e.g., Toluene, Dioxane) F->G H Filtration through Celite G->H I Aqueous Work-up H->I J Extraction I->J K Column Chromatography J->K L N-Aryl-2,2,5,5-tetramethylpiperazine K->L

Figure 2: General workflow for the N-arylation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), ligand (e.g., Xantphos or SPhos, 2-10 mol%), and a base (e.g., cesium carbonate or potassium phosphate, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating: Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Work-up: Concentrate the filtrate and partition between water and an organic solvent.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Hypothetical Application and Biological Evaluation

Given the lack of specific reported biological activities for this compound derivatives, we propose a hypothetical screening cascade based on the known pharmacology of other piperazine-containing compounds. Many piperazine derivatives exhibit activity at G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[8]

Table 1: Hypothetical Screening Cascade for this compound Derivatives

Assay Type Target Purpose Exemplary Method
Primary Screen Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ)Identify initial hits with affinity for key CNS targets.Radioligand Binding Assay
Primary Screen Dopamine Receptors (e.g., D₂, D₃)Assess potential antipsychotic or neurological activity.Radioligand Binding Assay
Secondary Screen Functional Assays (e.g., cAMP, Calcium Flux)Determine agonist or antagonist activity of primary hits.Cell-based Functional Assays
Selectivity Panel Off-target GPCRs, Ion Channels, TransportersEvaluate the selectivity profile of promising compounds.Broad Ligand Profiling Screen
In Vitro ADME Metabolic Stability, PermeabilityAssess drug-like properties.Microsomal Stability Assay, Caco-2 Permeability Assay

Structure-Activity Relationship (SAR) Considerations

While no specific SAR data exists for this compound derivatives, we can extrapolate from general principles of medicinal chemistry.

Illustrative SAR Table for a Hypothetical Series of N-Aryl Derivatives:

Compound R Group on Aryl Ring Hypothetical 5-HT₂ₐ Affinity (Ki, nM) Notes
1a H500Parent compound.
1b 4-F250Electron-withdrawing group may enhance activity.
1c 4-OCH₃400Electron-donating group may be less favorable.
1d 2-CH₃>1000Ortho-substitution may introduce steric clash with the binding pocket.

Conclusion and Future Perspectives

The this compound scaffold represents a largely unexplored area in medicinal chemistry. While the steric hindrance it presents poses synthetic challenges, it also offers potential advantages in terms of metabolic stability and conformational rigidity. The protocols and conceptual frameworks presented in this guide are intended to provide a starting point for researchers to investigate the potential of this unique building block. Future work should focus on developing more efficient synthetic methodologies and screening derivatives against a wide range of biological targets to uncover the therapeutic potential hidden within this sterically hindered piperazine.

References

  • Bentham Science Publishers. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Chaudhary, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • de Souza, M. V. N., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-596.
  • Galdino, P. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-596.
  • Kumar, A., et al. (2024).
  • Pawar, S. A., et al. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal Chemistry Research, 21(11), 3562-3569.
  • Verma, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Buchwald, S. L., & Mauger, C. (2009). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters, 50(26), 3139-3141.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Caron, S., & Wei, L. (2011). Practical Applications of Palladium-Catalyzed C–N Bond Formation. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments (pp. 1-43). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

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Application Notes and Protocols: N-Alkylation of 2,2,5,5-Tetramethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of 2,2,5,5-tetramethylpiperazine, a sterically hindered secondary diamine of significant interest in medicinal chemistry and materials science. Due to the steric hindrance posed by the four methyl groups adjacent to the nitrogen atoms, specialized protocols are often required to achieve efficient mono- or di-alkylation. This guide details various methodologies, including classical SN2 alkylation with alkyl halides, reductive amination, and phase-transfer catalysis. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into optimizing reaction conditions and troubleshooting common issues. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize N-alkylated derivatives of this compound.

Introduction: The Challenge and Utility of Alkylating a Hindered Diamine

This compound is a unique building block. Its rigid, sterically encumbered structure can impart desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and controlled basicity. However, the very steric hindrance that provides these benefits also presents a significant synthetic challenge for N-alkylation.

Direct alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis.[1] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.[1] For simple secondary amines, this reaction is often straightforward. However, with this compound, the bulky methyl groups impede the approach of the alkylating agent to the nitrogen nucleophile, slowing the reaction rate and often requiring more forcing conditions.

A primary challenge in the N-alkylation of any piperazine is controlling the degree of substitution. The mono-alkylated product is itself a nucleophile and can react further to form the di-alkylated product, and potentially even a quaternary ammonium salt.[2][3] This often results in a mixture of products that can be difficult to separate.[1] For sterically hindered piperazines, achieving selective mono-alkylation without resorting to protecting group strategies can be particularly difficult.

This guide will explore several robust methods to control and effect the N-alkylation of this compound, providing the synthetic chemist with a toolkit to approach this challenging transformation.

Mechanistic Considerations and Strategic Approaches

Direct Alkylation with Alkyl Halides

The direct reaction with an alkyl halide is the most classical approach. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Causality behind Experimental Choices:

    • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are often chosen as they can dissolve the amine and the alkyl halide, and they do not participate in the reaction.

    • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA) is crucial. These bases are strong enough to scavenge the acid produced but are too bulky to compete with the piperazine as a nucleophile.

    • Temperature: Due to the steric hindrance, elevated temperatures are often required to achieve a reasonable reaction rate.

Reductive Amination

Reductive amination is a powerful alternative for N-alkylation, particularly for preparing mono-alkylated products.[4] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction.

  • Causality behind Experimental Choices:

    • Reducing Agent: Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred. They are capable of reducing the iminium ion intermediate much faster than the starting carbonyl compound.[5]

    • Reaction Conditions: The reaction is typically run under mildly acidic conditions, which can be achieved by using an acetic acid co-solvent, to facilitate iminium ion formation.

    • Advantages: A key advantage of this method is the prevention of over-alkylation. Since the reaction proceeds through the carbonyl compound, the formation of quaternary ammonium salts is not possible.[5][6]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an elegant solution for reactions involving reagents that are soluble in different, immiscible phases.[7] For the N-alkylation of amines, this typically involves an aqueous phase containing an inorganic base (like NaOH or K₂CO₃) and an organic phase containing the amine and the alkyl halide. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction by transporting the hydroxide or carbonate anion into the organic phase.[8]

  • Causality behind Experimental Choices:

    • Catalyst: The choice of catalyst is critical. The lipophilicity of the quaternary ammonium salt determines its ability to shuttle the anion into the organic phase.[7]

    • Solvent: Solvents like toluene or dichloromethane are common for the organic phase. In some cases, the reaction can be run under solvent-free conditions, which is a significant green chemistry advantage.[9]

    • Benefits: PTC can lead to higher reaction rates, milder conditions, and the use of cheaper, more environmentally friendly inorganic bases.[7][10]

Data Presentation: Comparative Overview of Methodologies

Methodology Typical Alkylating Agent Typical Base/Reagent Solvent Temperature Key Advantages Potential Challenges
Direct Alkylation Alkyl Halides (I > Br > Cl)K₂CO₃, Cs₂CO₃, DIPEADMF, MeCNRoom Temp. to RefluxSimple setup, readily available reagents.Over-alkylation, slow reaction for hindered substrates, potential for quaternary salt formation.[2]
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaBH₃CNDCE, THF, MeOHRoom Temp.Excellent control over mono-alkylation, avoids quaternary salts.[5][11]Requires carbonyl compounds, reducing agents can be moisture sensitive.
Phase-Transfer Catalysis Alkyl HalidesNaOH, K₂CO₃Toluene/H₂O, DCM/H₂ORoom Temp. to 80 °CMilder conditions, use of inexpensive bases, can be run solvent-free.[7][8][10]Catalyst poisoning by some leaving groups (e.g., iodide), requires optimization of catalyst and conditions.[7]

Experimental Protocols

Protocol 1: Mono-N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-alkylation of this compound using an excess of the diamine to favor the mono-alkylated product.

Materials:

  • This compound (4.0 eq)

  • Alkyl Bromide (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (4.0 mmol, 569 mg) and anhydrous acetonitrile (20 mL).

  • Add potassium carbonate (2.0 mmol, 276 mg).

  • Slowly add the alkyl bromide (1.0 mmol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to separate the mono-alkylated product from unreacted starting material and di-alkylated by-product.

Protocol 2: Di-N,N'-Alkylation via Direct Alkylation

This protocol aims for the exhaustive di-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl Iodide (2.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 142 mg) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (3.0 mmol, 388 mg, 0.52 mL).

  • Add the alkyl iodide (2.5 mmol) dropwise to the solution.

  • Stir the reaction mixture at 60 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with 1 M aqueous HCl (2 x 20 mL) to remove excess DIPEA, followed by saturated aqueous NaHCO₃ solution (2 x 20 mL), and finally brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure di-alkylated product.

Protocol 3: Mono-N-Alkylation via Reductive Amination

This protocol is adapted for the mono-alkylation of this compound using an aldehyde.[11]

Materials:

  • This compound (1.5 eq)

  • Aldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.5 mmol, 213 mg) in anhydrous DCE (15 mL), add the aldehyde (1.0 mmol) and a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the layers and extract the aqueous phase with DCE (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Experimental Workflow

General Workflow for N-Alkylation

G start 1. Reaction Setup - Add piperazine, solvent, and base to flask. - Establish inert atmosphere if needed. add_reagent 2. Add Alkylating Agent - Slow, controlled addition. - (Alkyl Halide or Carbonyl) start->add_reagent reaction 3. Reaction - Stir at specified temperature. - Monitor by TLC/LC-MS. add_reagent->reaction workup 4. Work-up - Quench reaction. - Aqueous washes (acid/base/brine). reaction->workup purify 5. Isolation & Purification - Dry organic layer. - Concentrate solvent. - Column chromatography. workup->purify product Pure N-Alkylated Product purify->product G goal Desired Product? mono Mono-alkylation goal->mono Mono-alkylated di Di-alkylation goal->di Di-alkylated reductive Reductive Amination (High Selectivity) mono->reductive Carbonyl available? direct_excess Direct Alkylation (Excess Piperazine) mono->direct_excess No Carbonyl direct_stoich Direct Alkylation (Stoichiometric or excess Alkyl Halide) di->direct_stoich

Caption: Decision tree for selecting an appropriate N-alkylation methodology.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficient temperature for sterically hindered substrate.Increase reaction temperature. Consider switching to a higher boiling point solvent (e.g., from MeCN to DMF).
Poor quality or inactive reagents.Use freshly distilled/purified solvents and high-purity reagents. For reductive amination, ensure the reducing agent is not hydrolyzed.
Alkylating agent is not reactive enough (e.g., alkyl chloride).Switch to a more reactive alkyl halide (Iodide > Bromide > Chloride).
Mixture of Mono- and Di-alkylated Products Stoichiometry is not optimized for selectivity.For mono-alkylation, increase the excess of piperazine. For di-alkylation, ensure at least 2.2 equivalents of alkyl halide are used.
Reaction time is too long for mono-alkylation.Monitor the reaction closely and stop it once the desired product is maximized, even if starting material remains.
Formation of Quaternary Ammonium Salt Using a highly reactive alkylating agent (e.g., methyl iodide) with forcing conditions.Use a less reactive alkylating agent or milder conditions. Reductive amination completely avoids this issue. [5]
Difficult Purification Similar polarities of starting material, mono-, and di-alkylated products.Use a different chromatography eluent system. Consider converting the product to its salt (e.g., hydrochloride) to aid in purification/crystallization.

Conclusion

The N-alkylation of this compound, while challenging due to steric hindrance, is a feasible and valuable transformation for the synthesis of novel compounds. By carefully selecting the appropriate methodology—be it direct alkylation under controlled stoichiometry, highly selective reductive amination, or efficient phase-transfer catalysis—researchers can effectively synthesize both mono- and di-alkylated derivatives. Understanding the mechanistic principles behind each protocol allows for rational troubleshooting and optimization, ultimately leading to successful and reproducible synthetic outcomes.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. Retrieved from [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Retrieved from [Link]

  • Google Patents. (1962). DE1092019B - Process for the N-monoalkylation of piperazine.
  • American Chemical Society. (n.d.). Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • MDPI. (2022). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Molecules. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • ResearchGate. (1995). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]

  • ResearchGate. (2001). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • ACS Publications. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2014). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

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Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,2,5,5-Tetramethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This technical guide provides a detailed methodology for the qualitative and quantitative analysis of 2,2,5,5-tetramethylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS). As a sterically hindered diamine, this compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Accurate and reliable analytical methods are therefore essential for purity assessment, reaction monitoring, and quality control. This document outlines field-proven protocols for sample preparation, instrument configuration, and data analysis, explaining the scientific rationale behind each procedural step to ensure robust and reproducible results.

Introduction and Analytical Principle

This compound is a heterocyclic organic compound featuring a piperazine ring with four methyl groups at the 2 and 5 positions. This substitution creates significant steric hindrance around the nitrogen atoms, influencing its reactivity and making it a valuable synthon in specialized chemical syntheses.[1] Given its role as a precursor, verifying its identity and purity is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for volatile and semi-volatile compounds such as this compound.[2] The methodology leverages the high separation efficiency of gas chromatography with the definitive identification power of mass spectrometry.

  • Gas Chromatography (GC): The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the analyte's boiling point and its differential interactions with the column's stationary phase. Less interactive, more volatile compounds elute faster than more interactive, less volatile ones.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are typically fragmented and ionized by a high-energy electron beam (Electron Ionization - EI). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for identification.

The combination of a compound's retention time (from GC) and its mass spectrum (from MS) provides a very high degree of confidence in its identification and quantification.

Experimental Workflow and Causality

The successful analysis of this compound hinges on a logical workflow that accounts for the analyte's chemical properties and the sample matrix. The following diagram illustrates the critical steps from sample receipt to final data interpretation.

GCMS_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Interpretation Sample Sample Receipt (e.g., Reaction Mixture, Pure Substance) Decision Matrix Assessment Sample->Decision Dilution Simple Dilution (for pure standards) Decision->Dilution Simple Extraction Liquid-Liquid or SPE (for complex matrices) Decision->Extraction Complex Final_Sample Final Sample in Volatile Solvent (~1-10 µg/mL) Dilution->Final_Sample pH_Adjust pH Adjustment (if aqueous) Ensure Amine is Neutral Extraction->pH_Adjust pH_Adjust->Final_Sample Injection GC Injection (1 µL, Splitless) Final_Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization & Fragmentation (Electron Ionization, 70 eV) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Qualitative Qualitative Analysis (Retention Time + Mass Spectrum) TIC->Qualitative Quantitative Quantitative Analysis (Peak Area vs. Calibration Curve) TIC->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Detailed Protocols and Methodologies

Sample Preparation: The Critical First Step

The goal of sample preparation is to present the analyte to the GC-MS system in a clean, compatible solvent at an appropriate concentration.[3][4] Amines, being basic, require special consideration.

Causality Behind Choices:

  • Solvent Selection: GC-MS requires volatile organic solvents.[2] Methanol, ethyl acetate, or dichloromethane are excellent choices. Water and non-volatile solvents like DMSO must be avoided as they are incompatible with standard GC columns and vacuum systems.[4]

  • pH Adjustment: this compound has two basic nitrogen atoms. In acidic aqueous solutions, these nitrogens will be protonated, forming non-volatile salts.[5] To ensure volatility for GC analysis, the pH of any aqueous sample must be adjusted to be basic (pH > 10) before extraction, converting the amine salt back to its neutral, free-base form.[5]

  • Extraction Technique: For complex matrices (e.g., biological fluids, crude reaction mixtures), an extraction step is necessary to remove interferences.

    • Liquid-Liquid Extraction (LLE): This is a robust method where the basified aqueous sample is extracted with an immiscible organic solvent like dichloromethane.[6] The target analyte preferentially moves into the organic layer, which is then collected for analysis.[2]

    • Solid-Phase Extraction (SPE): For cleaner extracts and higher throughput, SPE can be used. A mixed-mode cation exchange (MCX) cartridge is often effective for extracting basic compounds like piperazines.[7][8]

Protocol 1: Preparation of a Calibration Standard (10 µg/mL)

  • Stock Solution: Accurately weigh ~10 mg of pure this compound and dissolve it in 10 mL of methanol in a volumetric flask. This creates a 1 mg/mL stock solution.

  • Working Standard: Dilute 100 µL of the stock solution into 10 mL of methanol in a volumetric flask. This yields a 10 µg/mL working standard.

  • Transfer: Transfer the working standard to a 2 mL glass autosampler vial for analysis.[4]

Protocol 2: Liquid-Liquid Extraction from an Aqueous Matrix

  • Aliquoting: Take 1 mL of the aqueous sample in a glass test tube.

  • Basification: Add 1 M sodium hydroxide (NaOH) dropwise until the sample pH is > 10.

  • Extraction: Add 2 mL of dichloromethane, cap the tube, and vortex for 1 minute.[6]

  • Phase Separation: Centrifuge the sample for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Concentration (Optional): Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 100 µL) of methanol or ethyl acetate for analysis.

Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of this compound and similar compounds. These are based on established methods for piperazine derivatives.[7][9][10]

Table 1: Recommended Gas Chromatography (GC) Parameters

Parameter Setting Rationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness A non-polar 5% phenyl/95% dimethyl polysiloxane column offers excellent inertness and separation for a wide range of compounds, including amines.[7][10]
Injector Splitless Mode Maximizes sensitivity for trace analysis. A 1-minute splitless time is typical.
Injector Temp. 250 °C Ensures rapid and complete vaporization of the analyte without thermal degradation.[7][9]
Carrier Gas Helium Provides good efficiency and is inert.
Flow Rate 1.0 mL/min (Constant Flow) A standard flow rate for this column dimension, providing optimal separation efficiency.[7]

| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial hold separates very volatile impurities, while the ramp effectively elutes the target analyte, ensuring a sharp peak shape. |

Table 2: Recommended Mass Spectrometry (MS) Parameters

Parameter Setting Rationale
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Electron Energy 70 eV The standard energy for EI, which provides consistent fragmentation patterns for library matching.[7]
Ion Source Temp. 230 °C Prevents condensation of analytes while minimizing thermal degradation.
Transfer Line Temp. 280 °C Ensures the analyte remains in the gas phase as it moves from the GC to the MS, preventing peak tailing.[7]
Mass Scan Range m/z 40 - 400 Covers the expected molecular ion (m/z 142) and key fragment ions while avoiding solvent interference at very low masses.

| Solvent Delay | 3 minutes | Prevents the high concentration of injection solvent from entering and saturating the MS detector.[7] |

Data Analysis and Interpretation

Qualitative Identification

The identity of this compound is confirmed by a combination of its GC retention time and its unique mass spectrum.

  • Retention Time (RT): Under the conditions specified, the analyte will have a characteristic elution time. This should be confirmed by running a pure standard.

  • Mass Spectrum: The molecular weight of this compound is 142.24 g/mol .[11] The EI mass spectrum is expected to show a molecular ion peak (M+) at m/z 142. Key fragmentation patterns for hindered amines typically involve the loss of methyl groups and alpha-cleavage next to the nitrogen atoms.

Expected Key Fragments:

  • m/z 142: Molecular Ion (M+)

  • m/z 127: Loss of a methyl group ([M-CH₃]⁺)

  • m/z 70, 71, or 85: Ring cleavage fragments, characteristic of the piperazine core.

The obtained spectrum should be compared against a reference spectrum from a spectral library (e.g., NIST, Wiley) or one generated from a certified reference standard.

Quantitative Analysis

For quantification, a calibration curve is constructed by analyzing a series of standards at different known concentrations. The peak area of the target analyte is plotted against its concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its measured peak area on this curve. Linearity is typically demonstrated over the desired concentration range (e.g., 0.1 - 20 µg/mL).[7][8]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By following the detailed steps for sample preparation, employing the recommended instrument parameters, and understanding the principles of data interpretation, researchers and drug development professionals can achieve accurate, reliable, and reproducible results. The self-validating nature of this methodology ensures high confidence in both the identification and quantification of this important synthetic building block.

References

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from ResearchGate. [Link]

  • Moreira P, da Silva DD, Cunha S, et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Riverside Mass Spectrometry Facility. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from SCION Instruments. [Link]

  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]

  • Analytical Methods Committee. (2013). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 5(21), 5952-5960. [Link]

  • MySkinRecipes. (n.d.). This compound dihydrochloride. Retrieved from MySkinRecipes. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225572, this compound. Retrieved from PubChem. [Link]

  • Moreira P, da Silva DD, Cunha S, et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25. [Link]

  • Chromatography Forum. (2011). Amines by GC-MS. Retrieved from Chromatography Forum. [Link]

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"HPLC purification of 2,2,5,5-tetramethylpiperazine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Preparative HPLC Purification of 2,2,5,5-Tetramethylpiperazine Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed framework for the development and execution of High-Performance Liquid Chromatography (HPLC) methods for the purification of this compound derivatives. These sterically hindered diamines are crucial building blocks in pharmaceutical and materials science, but their inherent basicity and structural rigidity present unique challenges for chromatographic separation. This document elucidates the causal relationships between the physicochemical properties of these molecules and the selection of optimal HPLC parameters. It offers detailed, step-by-step protocols for both achiral (reversed-phase) and chiral separations, scale-up to preparative chromatography, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Purification Challenge

This compound and its derivatives are a class of compounds characterized by a piperazine ring flanked by four methyl groups. This substitution imparts significant steric hindrance and a high pKa, making them strong, non-nucleophilic bases. While invaluable in synthesis, these properties pose significant hurdles for purification.[1] In HPLC, such basic compounds are prone to strong, undesirable interactions with acidic residual silanols on standard silica-based stationary phases, leading to poor peak shape (tailing), low efficiency, and unreliable quantification.

Effective purification is paramount in drug development to isolate active pharmaceutical ingredients (APIs) and remove process-related impurities or unwanted stereoisomers, ensuring both safety and efficacy.[2][3] This guide provides the strategic insights and practical protocols necessary to overcome these challenges and achieve high-purity isolation of the target derivatives.

Foundational Principles: Analyte Properties and Method Design

A successful purification strategy begins with understanding the analyte. The key to separating this compound derivatives lies in controlling their ionization state and mitigating secondary interactions with the stationary phase.

Physicochemical Properties

The parent compound, this compound, is a solid with two basic nitrogen centers.[4][5] Its derivatives will share this high basicity (pKa of the related 2,2,6,6-tetramethylpiperidine is ~11.1)[6], making mobile phase pH the most critical parameter in method development.

PropertyValue / CharacteristicImplication for HPLC Method Development
Chemical Structure Symmetrical, sterically hindered diamineProne to peak tailing on silica columns. Requires careful mobile phase and column selection.
Basicity (pKa) High (estimated >10)The molecule will be positively charged at acidic and neutral pH. pH control is essential to manage retention and peak shape.
Solubility Varies with derivative; parent is soluble in organic solventsDictates choice of sample diluent. The diluent should be miscible with the mobile phase.
UV Chromophore Parent lacks a strong chromophoreDerivatives may require derivatization or detection at low wavelengths (e.g., <220 nm) unless they incorporate a UV-active moiety.[7][8]
Chirality Many derivatives are chiralRequires specialized chiral stationary phases (CSPs) for enantiomeric separation.[9][10]
The Central Role of Mobile Phase pH

Controlling the ionization of the basic piperazine nitrogens is fundamental. The relationship between pH and pKa dictates the charge state of the analyte and, consequently, its retention and peak shape in reversed-phase HPLC.

cluster_0 Analyte State vs. Mobile Phase pH cluster_1 Method Selection Logic pKa Analyte pKa (e.g., ~11) high_pH High pH (9-11) pH ≈ pKa pKa->high_pH Analyte is neutral (B) Lower retention in RP Improved peak shape low_pH Low pH (2-4) pH << pKa low_pH->pKa Analyte is fully protonated (BH+) Higher retention in RP Risk of peak tailing method_low Low pH Method Requires end-capped C18 column Use TFA or Formic Acid low_pH->method_low Select method_high High pH Method Requires pH-stable column (e.g., Hybrid Silica) Use Ammonium Bicarbonate buffer high_pH->method_high Select

Caption: Systematic workflow for HPLC purification method development.

Protocol 1: Reversed-Phase Purification (Achiral)

This protocol provides a robust starting point for purifying diastereomers or removing process impurities. A high-pH approach is often preferred for superior peak shape with basic compounds. [11] A. Equipment and Reagents

  • Preparative HPLC system with gradient pump, autosampler, UV detector, and fraction collector. [12]* pH-stable preparative C18 column (e.g., Hybrid Silica, 10 µm particle size, ≥20 mm ID).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Ultrapure water.

  • Ammonium bicarbonate (for high pH) or Formic Acid (for low pH).

  • Crude sample of the this compound derivative.

B. Mobile Phase Preparation (High pH Example)

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium bicarbonate solution in water. Adjust the pH to 10.0 with ammonium hydroxide if necessary. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

    • Causality: Ammonium bicarbonate is a volatile buffer, making it ideal for preparative work as it can be removed easily during solvent evaporation. [11][13]A 10 mM concentration provides sufficient buffering capacity without risking precipitation when mixed with high percentages of organic solvent. [14] C. Analytical Method Development (Scouting)

  • Equilibrate an analytical-scale (e.g., 4.6 mm ID) version of the preparative column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Dissolve the crude sample in a suitable solvent (e.g., 50:50 ACN/Water) at ~1 mg/mL.

  • Inject 5 µL and run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes).

  • Monitor at a suitable wavelength (e.g., 220 nm or a wavelength where the derivative absorbs).

  • Optimize the gradient to achieve a resolution (Rs) of >1.5 between the target peak and the nearest impurity.

D. Preparative Scale-Up and Execution

  • Calculate Loading: Perform a loading study on the analytical column by injecting increasing amounts of the sample until resolution is lost. Use this data to estimate the maximum loading capacity for the preparative column.

  • Equilibrate System: Flush the preparative HPLC system and column with the optimized mobile phase conditions until the baseline is stable.

  • Dissolve Sample: Prepare a concentrated solution of the crude material in the sample diluent. Ensure it is fully dissolved and filtered.

  • Inject and Run: Inject the sample onto the preparative column and run the scaled-up gradient method.

  • Fraction Collection: Collect fractions based on UV signal threshold or time windows.

  • Purity Analysis: Analyze each collected fraction using the analytical HPLC method to determine its purity.

  • Pooling: Combine the fractions that meet the required purity specification and remove the solvent under reduced pressure.

Protocol 2: Chiral Purification

Many pharmaceutical derivatives are chiral, and their enantiomers can have different biological activities. [10]Purification requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of compounds, including piperazine derivatives. [9][15] A. Equipment and Reagents

  • HPLC system (analytical and preparative).

  • Polysaccharide-based chiral column (e.g., cellulose or amylose-based CSP, such as Chiralpak® series).

  • HPLC-grade Acetonitrile, Methanol, Ethanol, or Isopropanol.

  • Basic additive: Diethylamine (DEA) or Ethanolamine.

B. Chiral Method Development

  • Column and Mobile Phase Screening:

    • Test several polysaccharide-based CSPs.

    • Screen mobile phases consisting of an alcohol (Methanol or Ethanol) and Acetonitrile. A typical starting point is 90:10 ACN/MeOH. [8] * Add a small amount of a basic modifier (e.g., 0.1% DEA) to the mobile phase.

    • Causality: The basic additive is crucial. It acts as a competing base, binding to acidic sites on the silica support of the CSP, thereby preventing the protonated analyte from interacting non-specifically. This results in significantly improved peak shape and efficiency for basic compounds. [16][17]2. Chromatographic Conditions:

    • Column: Chiralpak® IC or similar cellulose-based column (analytical: 250 x 4.6 mm, 5 µm). [8][15] * Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35 °C.

    • Detection: 210 nm.

  • Optimization: Adjust the ratio of ACN to alcohol to optimize the resolution and retention time. Lower temperatures can sometimes improve enantioselectivity.

  • Scale-Up: Once baseline separation (Rs > 1.5) is achieved, scale the method to a preparative chiral column following the same principles as the reversed-phase protocol.

Method Validation: Ensuring Trustworthiness and Compliance

For applications in drug development, the final analytical method must be validated to prove it is fit for its intended purpose. [18]Validation should be performed according to ICH Q2(R1) guidelines. [19][20][21]

Validation Parameter Purpose Typical Acceptance Criteria (for Assay/Purity)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. Peak purity analysis (e.g., via PDA detector) shows no co-elution. Impurities are resolved from the main peak (Rs > 1.5).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity. Assay: 80-120% of the test concentration. Purity: From reporting limit to 120% of the specification. [22]
Accuracy The closeness of test results to the true value. Assessed by recovery of spiked samples. Mean recovery of 98.0% to 102.0% at multiple concentration levels (e.g., 3 levels, 3 replicates each). [19]
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Repeatability (intra-assay): RSD ≤ 1.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio ≥ 10. [19]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. Signal-to-noise ratio ≥ 3. [19]

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters like pH (±0.2), temperature (±5°C), or mobile phase composition (±2%) are varied. |

Conclusion

The successful HPLC purification of this compound derivatives is a highly achievable goal that hinges on a systematic, science-driven approach. By understanding the fundamental physicochemical properties of these sterically hindered bases, one can rationally select columns and mobile phases to mitigate common chromatographic problems like peak tailing. The protocols outlined in this guide for both achiral and chiral separations provide a robust starting point for method development. Scaling these methods to a preparative scale allows for the isolation of high-purity material essential for research and development, while adherence to ICH validation principles ensures the generation of reliable, high-quality data for regulatory and quality control purposes.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • ACS Publications. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. [Link]

  • Pharmaceutical Technology. (n.d.). Flash and Prep HPLC Solutions. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • LCGC International. (n.d.). Buffer Considerations for LC and LC–MS. Retrieved from [Link]

  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2003). Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH. Journal of Chromatography A. [Link]

  • ZirChrom. (2004). Method Development Guide. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Chromatography Today. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • LCGC North America. (2005). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • ResearchGate. (2007). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,6,6-Tetramethylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? Retrieved from [Link]

  • ResearchGate. (2006). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Journal of Chromatography A. [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PubMed. (1994). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. Journal of Chromatography A. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,6,6-Tetramethyl-piperidine 1-oxide. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,2,5,5-Tetramethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2,2,5,5-tetramethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this sterically hindered diamine.

A Note on Isomer-Specific Data: Publicly available, detailed experimental protocols and physical properties for this compound are limited. Much of the guidance provided herein is based on established principles for the purification of hindered and polar amines, with comparative data drawn from the closely related and more extensively studied isomer, 2,2,6,6-tetramethylpiperidine. It is imperative to conduct small-scale pilot experiments to optimize these methods for your specific crude material.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can be broadly categorized:

  • Unreacted Starting Materials: Depending on the synthesis, these could include acetone, ammonia, and a reducing agent or its byproducts.

  • Partially-Reacted Intermediates: Incomplete cyclization or reduction steps can lead to various acyclic or partially saturated amine intermediates.

  • Over-alkylation or Side-Reaction Products: The reaction conditions might lead to the formation of other piperazine derivatives or polymeric materials.

  • Solvent and Reagent Residues: Residual solvents from the reaction or initial work-up, as well as salts from pH adjustments, are common.

Q2: What is the most effective method for purifying this compound?

A2: There is no single "best" method; the optimal choice depends on the nature of the impurities, the scale of your purification, and the desired final purity. The three most common and effective methods are:

  • Vacuum Distillation: Ideal for removing non-volatile impurities and some colored byproducts. This is often the preferred method for large-scale purification if the compound is thermally stable under vacuum.

  • Recrystallization: Excellent for removing impurities with different solubility profiles. This can be a highly effective technique for achieving high purity, especially if a suitable solvent system is identified. A common strategy for amines is to crystallize them as a salt (e.g., hydrochloride).[1][2]

  • Column Chromatography: Best for separating impurities with similar physical properties to the desired product. However, purifying amines on standard silica gel can be challenging due to their basicity.[3]

Method Selection Workflow

The following diagram provides a decision-making framework for selecting the most appropriate purification strategy.

start Crude this compound check_impurities Analyze Impurity Profile (TLC, GC-MS, NMR) start->check_impurities distillation_q Are impurities non-volatile (salts, polymers)? check_impurities->distillation_q  Initial Assessment distillation Vacuum Distillation distillation_q->distillation Yes recrystallization_q Do impurities have different solubility? distillation_q->recrystallization_q No final_product Pure this compound distillation->final_product recrystallization Recrystallization recrystallization_q->recrystallization Yes chromatography_q Are impurities structurally similar with close boiling points? recrystallization_q->chromatography_q No recrystallization->final_product chromatography Column Chromatography chromatography_q->chromatography Yes chromatography_q->final_product No/Minor Impurities chromatography->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present several challenges.

Q3: How do I select an appropriate recrystallization solvent?

A3: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C). Given its polar diamine structure, a range of solvents should be tested.

Solvent Class Examples Rationale & Considerations
Protic Solvents Ethanol, Isopropanol, WaterThe amine groups can hydrogen bond with protic solvents. A mixed solvent system, such as ethanol/water, is often effective for polar compounds.[1]
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateThese can be good single solvents or act as the "good" solvent in a mixed-solvent system with a non-polar co-solvent.
Non-Polar Hexanes, TolueneLikely to be poor solvents on their own but can be excellent "anti-solvents" or "poor" solvents in a mixed-solvent system to induce crystallization.

Protocol for Solvent Screening:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • If it is insoluble at room temperature, gently heat the mixture. If it dissolves when hot, this is a promising candidate.

  • Cool the solution to room temperature and then in an ice bath. Observe for crystal formation.

Q4: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of the solution as a liquid because the solution is either too saturated or cooled too quickly.

Troubleshooting Flowchart: Oiling Out

start Oiling Out Observed reheat Reheat solution to re-dissolve the oil start->reheat add_solvent Add a small amount of the 'good' hot solvent to reduce saturation reheat->add_solvent slow_cool Allow to cool slowly and undisturbed to room temperature add_solvent->slow_cool scratch Scratch inner surface of the flask with a glass rod to induce nucleation slow_cool->scratch ice_bath Once at RT, move to an ice bath scratch->ice_bath success Crystals Form ice_bath->success

Caption: Steps to resolve "oiling out" during recrystallization.

Q5: My recovery is very low. How can I improve the yield?

A5: Low recovery is typically due to using too much solvent or incomplete crystallization.

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Maximize Cooling: After slow cooling to room temperature, ensure the flask is left in an ice bath for a sufficient period (at least 30-60 minutes) to maximize precipitation.

  • Consider a Salt: If the free base is too soluble, consider forming a salt. Dissolve the crude amine in a solvent like isopropanol or ethanol, and add a stoichiometric amount of an acid (e.g., HCl in ether or isopropanol). The resulting salt is often much less soluble and will precipitate with high purity. The free base can be regenerated later by neutralization and extraction.[1][2]

Troubleshooting Guide: Vacuum Distillation

Q6: At what pressure and temperature should I distill this compound?

A6: Without a reported boiling point, this must be determined empirically. The closely related 2,2,6,6-tetramethylpiperidine has a boiling point of 152 °C at atmospheric pressure.[4][5] It is reasonable to assume a similar or slightly higher boiling point for the 2,2,5,5-isomer. To prevent thermal degradation, which can occur with amines at high temperatures, vacuum distillation is strongly recommended.[6]

  • Starting Point: Begin with a moderate vacuum (e.g., 10-20 mmHg) and slowly heat the distillation flask.

  • Observe: Monitor the temperature at which the product begins to distill. A Vigreux column can aid in separating from impurities with close boiling points.

  • Adjust: If the temperature required is still too high (e.g., >150-160 °C), increase the vacuum (i.e., lower the pressure).

Q7: My distillation is "bumping" violently. How can I prevent this?

A7: Bumping is caused by the superheating of the liquid followed by rapid, uncontrolled boiling.

  • Stirring: The most effective method is to use a magnetic stir bar and stir plate to ensure smooth boiling.

  • Boiling Chips: If stirring is not possible, use fresh boiling chips. Never add boiling chips to a hot liquid.

  • Capillary Bubbler: For very high vacuum work, a fine capillary tube inserted into the liquid and connected to a nitrogen or argon source will provide a steady stream of bubbles to promote even boiling.

Troubleshooting Guide: Column Chromatography

Q8: My compound is streaking or not moving off the baseline of my silica gel column. What should I do?

A8: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[3] The amine is strongly interacting with the acidic silanol groups on the silica surface.

Solutions:

  • Basify the Eluent: Add a small amount of a competing base to your mobile phase. A common starting point is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[7] This will saturate the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amine-functionalized Silica: Pre-treated silica with bonded amine groups is commercially available and can provide excellent separation for amines without the need for mobile phase modifiers.[3]

    • Reversed-Phase Chromatography: For highly polar amines, reversed-phase (e.g., C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective alternatives.[8][9]

Detailed Experimental Protocols

Protocol 1: Recrystallization via Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated HCl dropwise) until the solution is acidic (test with pH paper). A white precipitate of the dihydrochloride salt should form.

  • Crystallization: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same one used for dissolution) to remove soluble impurities.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Regeneration of Free Base: To recover the free amine, dissolve the salt in water, cool in an ice bath, and add a strong base (e.g., 50% NaOH solution) until the pH is >12. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Use a magnetic stir bar in the distillation flask for smooth boiling.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities first. Then, increase the temperature and collect the main fraction of this compound at a constant temperature and pressure.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of high-boiling residue remains.

  • Release Vacuum: Allow the system to cool before slowly releasing the vacuum.

References

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 225572, this compound. Available at: [Link]

  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available at: [Link]

  • Cheresources.com Community. Vacuum Distillation For Amine Regeneration. Available at: [Link]

  • Google Patents. CN102827148A - Hindered amine compound and preparation method thereof.
  • Cheresources.com Community. The Use Of Amine In Vacuum Distillation. Available at: [Link]

  • Reddit. Chromotography with free amines? : r/chemhelp. Available at: [Link]

  • SENCO SERVE. Heat Stable Amine Salt (HSAS) Removal. Available at: [Link]

  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • GEA. Vacuum distillation. Available at: [Link]

  • Cheresources.com Community. Using Amine Neutralizers In Vacuum Distilation Columns. Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines?. Available at: [Link]

  • ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. Available at: [Link]

  • ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Available at: [Link]

  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available at: [Link]

  • University of California, Los Angeles. Crystallization Solvents. Available at: [Link]

Sources

Technical Support Center: 2,2,5,5-Tetramethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,5,5-tetramethylpiperazine. This guide is intended for researchers, scientists, and drug development professionals. Please note that while specific data for this compound is limited, the following information is synthesized from data on structurally similar compounds, such as 2,2,6,6-tetramethylpiperidine and its derivatives. All recommendations should be implemented with a thorough risk assessment for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored?

A: this compound and its salts should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For the dihydrochloride salt, storage at room temperature is recommended.[3] To prevent degradation from moisture and atmospheric components, consider storing under an inert gas like nitrogen. It is also advisable to protect the compound from direct sunlight.[2]

Q2: What are the primary hazards associated with handling this compound?

A: Based on data for similar piperidine derivatives, this compound may be a flammable liquid and vapor.[1] It is likely to be harmful if swallowed and may cause skin and serious eye irritation.[1] Inhalation of vapors or dust may cause respiratory irritation.[4] Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Q3: What personal protective equipment (PPE) is required when working with this compound?

A: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., PVC), chemical safety goggles and a face shield, and protective clothing to prevent skin contact.[2][5] All handling of open containers should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Q4: Is this compound compatible with common laboratory materials?

Q5: How should I dispose of waste containing this compound?

A: Waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][5] Collect waste in a designated, properly labeled, and sealed container.[4] Do not mix with other waste streams unless compatibility is confirmed. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for proper disposal.[4]

Troubleshooting Guides

Problem 1: The compound appears to be degrading or has changed in appearance.

  • Possible Cause: Improper storage, leading to exposure to moisture, air, or light.

  • Solution:

    • Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dry, and dark place.[2]

    • For long-term storage, consider flushing the container with an inert gas like nitrogen before sealing.

    • If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive applications to ensure the integrity of your results.

Problem 2: Inconsistent reaction yields or unexpected side products.

  • Possible Cause 1: The steric hindrance of the this compound may be affecting its reactivity as a base or nucleophile. The four methyl groups create significant steric bulk around the nitrogen atoms.[7]

  • Solution 1:

    • For deprotonation reactions, consider using a stronger, non-nucleophilic base if this compound is not effective.

    • If using it as a nucleophile, be aware that its reactivity will be significantly lower than less hindered amines. Longer reaction times or higher temperatures may be required, but this could also lead to side reactions.

  • Possible Cause 2: The compound may have absorbed carbon dioxide from the air, forming a carbonate salt and reducing its effectiveness as a free base.[5]

  • Solution 2:

    • Handle the compound under an inert atmosphere to minimize exposure to air.

    • If CO2 contamination is suspected, you may be able to regenerate the free base through appropriate workup procedures, though using a fresh sample is recommended.

Quantitative Data Summary

PropertyValue (for 2,2,6,6-tetramethylpiperidine as an analog)Source
Boiling Point ~152 °C[7]
Melting Point ~ -4 °C to 0 °C[7]
Solubility Slightly soluble in water; soluble in many organic solvents.[7]
pKa ~10.75[7]

Note: This data is for the structural isomer 2,2,6,6-tetramethylpiperidine and should be used as an estimation for this compound with caution.

Experimental Workflows

Workflow for Handling and Dispensing this compound

G cluster_prep Preparation cluster_dispensing Dispensing cluster_cleanup Cleanup and Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Necessary Equipment (Spatula, Weighing Paper, Beaker) prep_hood->prep_materials disp_retrieve Retrieve from Storage prep_materials->disp_retrieve Proceed to Dispensing disp_weigh Weigh Desired Amount disp_retrieve->disp_weigh disp_transfer Transfer to Reaction Vessel disp_weigh->disp_transfer disp_seal Tightly Seal Stock Container disp_transfer->disp_seal clean_decontaminate Decontaminate Spatula and Surfaces disp_seal->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Contaminated Weighing Paper as Hazardous Waste clean_decontaminate->clean_dispose clean_return Return Stock Container to Proper Storage Location clean_dispose->clean_return

Caption: Workflow for the safe handling and dispensing of this compound.

Troubleshooting Decision Tree for Unexpected Reaction Outcomes

G start Unexpected Reaction Outcome check_purity Compound Purity Verified? start->check_purity check_storage Proper Storage Confirmed? check_purity->check_storage Yes action_repurify Repurify or Use New Batch check_purity->action_repurify No check_sterics Steric Hindrance Considered? check_storage->check_sterics Yes action_review_storage Review Storage Conditions (Inert Gas, Dry, Cool) check_storage->action_review_storage No check_reagents Incompatible Reagents Present? check_sterics->check_reagents Yes action_adjust_conditions Adjust Reaction Conditions (Temp, Time) or Choose Alternative Reagent check_sterics->action_adjust_conditions No action_consult_sds Consult SDS and Compatibility Charts check_reagents->action_consult_sds Yes

Caption: Decision tree for troubleshooting unexpected experimental results.

References

  • This compound dihydrochloride. (n.d.). MySkinRecipes.[Link]

  • Chemical Compatibility Chart. (n.d.). Sterlitech Corporation.[Link]

Sources

Validation & Comparative

The Discerning Chemist's Guide to Hindered Amine Bases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a base is a critical decision that dictates the outcome of a reaction. Among the plethora of available bases, hindered amine bases stand out for their unique ability to selectively deprotonate substrates while minimizing undesirable nucleophilic side reactions. Their steric bulk is not a mere inconvenience but a finely tunable parameter that allows for exquisite control over reactivity and selectivity. This guide provides an in-depth comparative analysis of commonly employed hindered amine bases, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

The Essence of Hindrance: Why Steric Bulk Matters

In the realm of organic bases, a delicate balance exists between basicity (the ability to abstract a proton) and nucleophilicity (the ability to attack an electrophilic center). For many synthetic transformations, such as the formation of enolates or the execution of elimination reactions, a strong base is required. However, many strong bases are also potent nucleophiles, leading to a complex mixture of products. Hindered amine bases resolve this dilemma by sterically shielding the nitrogen's lone pair of electrons.[1] This steric encumbrance makes it difficult for the nitrogen to approach and attack a sterically demanding electrophilic carbon, thus suppressing its nucleophilicity. Protons, being small and sterically unencumbered, can readily access the basic nitrogen, allowing for efficient deprotonation.[1] This fundamental principle of "non-nucleophilic basicity" is the cornerstone of the utility of hindered amine bases.[2]

A Comparative Overview of Key Hindered Amine Bases

The selection of an appropriate hindered amine base is contingent upon the specific requirements of the reaction, including the pKa of the substrate, the desired selectivity, and the reaction conditions. Below is a comparative overview of some of the most frequently utilized hindered amine bases.

Base Name (Abbreviation)StructurepKa of Conjugate Acid (in DMSO)Key Features & Applications
Lithium Diisopropylamide (LDA) ~36[1]The archetypal hindered base, widely used for the regioselective formation of kinetic enolates from ketones, esters, and other carbonyl compounds.[3] Its high basicity allows for irreversible deprotonation at low temperatures.[3]
Lithium Hexamethyldisilazide (LiHMDS) ~26[4]More sterically hindered than LDA, often providing higher selectivity for the kinetic enolate.[5] The lithium counterion is crucial for maintaining tight coordination and reducing proton exchange.[5]
Sodium Hexamethyldisilazide (NaHMDS) ~26[6]Similar to LiHMDS but the sodium counterion can lead to different aggregation states and reactivity profiles.[7]
Potassium Hexamethyldisilazide (KHMDS) ~26[6]The more dissociated potassium counterion can lead to a more reactive, "naked" anion, sometimes resulting in higher reactivity but lower selectivity compared to LiHMDS.[8]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~13.5 (in H₂O)[1]A non-ionic, yet strong, hindered amidine base. Widely used in elimination reactions (E2), often favoring the Zaitsev product.[9] It is also an effective catalyst for various organic transformations.[10]
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) ~13 (in H₂O)Structurally similar to DBU with comparable basicity and applications in promoting elimination reactions.[1][11]
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) ~11.4 (in H₂O)[12]A sterically hindered tertiary amine commonly used as a proton scavenger in reactions that produce acid, such as peptide couplings and protecting group manipulations.[13][14] Its moderate basicity and non-nucleophilic nature prevent unwanted side reactions.[15]
2,6-Di-tert-butylpyridine ~3.58 (in H₂O)[1]A very weak, non-nucleophilic base due to the extreme steric hindrance from the two tert-butyl groups.[16] It is an excellent proton trap in reactions that are sensitive to even mild bases.[17][18]
1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) ~12.3 (in H₂O)[12]A unique aromatic diamine with exceptionally high basicity for an amine that is not an amidine or guanidine.[19] The two dimethylamino groups are forced into close proximity, and protonation relieves steric strain, making it a powerful proton scavenger.[20]

Performance in Action: A Comparative Study

The true measure of a hindered amine base lies in its performance in specific chemical transformations. Here, we delve into two key applications: the regioselective formation of ketone enolates and the dehydrohalogenation of alkyl halides.

Kinetic vs. Thermodynamic Control in Enolate Formation

The deprotonation of an unsymmetrical ketone can lead to two distinct enolates: the kinetic enolate, formed by the removal of the less sterically hindered proton, and the thermodynamic enolate, which is the more stable, more substituted enolate. Hindered amine bases, particularly the lithium amides, are instrumental in selectively generating the kinetic enolate.[3]

The choice of base and counterion significantly influences the regioselectivity of this process.

Comparative Regioselectivity in the Deprotonation of 2-Methylcyclohexanone:

BaseSolventTemperature (°C)Kinetic:Thermodynamic RatioReference
LDATHF-7899:1[5]
LiHMDSTHF-78>98:2[5]
KHMDSTHF-7892:8[8]
t-BuOKt-BuOH2528:72[5]

As the data illustrates, the highly hindered lithium amide bases, LDA and LiHMDS, provide exceptional selectivity for the less substituted kinetic enolate. The use of the potassium salt, KHMDS, results in a slight decrease in selectivity, likely due to the looser association of the K⁺ ion, which can facilitate equilibration to the more stable thermodynamic enolate.[8] In stark contrast, the less hindered alkoxide base, potassium tert-butoxide, in a protic solvent strongly favors the formation of the thermodynamic enolate.

G cluster_ketone Unsymmetrical Ketone cluster_enolates Enolate Products ketone 2-Methylcyclohexanone LDA LDA / THF, -78°C ketone->LDA Fast, Irreversible Deprotonation LiHMDS LiHMDS / THF, -78°C ketone->LiHMDS Fast, Irreversible Deprotonation kinetic Kinetic Enolate (Less Substituted) LDA->kinetic Major Product LiHMDS->kinetic Major Product thermodynamic Thermodynamic Enolate (More Substituted)

Caption: Regioselective formation of the kinetic enolate using hindered lithium amide bases.

Controlling Regioselectivity in E2 Elimination Reactions

In the bimolecular elimination (E2) of alkyl halides, the choice of base can dictate the regiochemical outcome, leading to either the more substituted Zaitsev product or the less substituted Hofmann product. Sterically hindered bases favor the formation of the Hofmann product by preferentially abstracting the more accessible, less sterically hindered β-proton.

Comparative Regioselectivity in the Dehydrobromination of 2-Bromobutane:

BaseSolventZaitsev Product (%)Hofmann Product (%)
NaOEtEtOH7129
t-BuOKt-BuOH2872
DBUTHF8020
DBNTHF7525

The smaller, less hindered ethoxide base favors the formation of the more stable Zaitsev product. In contrast, the bulky tert-butoxide base dramatically shifts the product distribution towards the Hofmann product due to steric hindrance. The amidine bases, DBU and DBN, while sterically demanding, still predominantly yield the Zaitsev product, highlighting the nuanced interplay of steric and electronic factors.

G cluster_substrate Alkyl Halide cluster_products Elimination Products cluster_bases Base Selection substrate 2-Bromobutane naoet NaOEt (less hindered) substrate->naoet tbuok t-BuOK (hindered) substrate->tbuok zaitsev Zaitsev Product (More Substituted) hofmann Hofmann Product (Less Substituted) naoet->zaitsev Major tbuok->hofmann Major

Caption: Influence of base sterics on the regioselectivity of an E2 elimination reaction.

Experimental Protocols for Comparative Analysis

To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential. Below are representative procedures for evaluating the performance of hindered amine bases in the key reactions discussed.

Protocol for Comparing Regioselectivity in Ketone Enolate Formation

Objective: To determine the kinetic to thermodynamic enolate ratio for the deprotonation of 2-methylcyclohexanone using different hindered amine bases.

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • 2-Methylcyclohexanone (freshly distilled)

  • Hindered amine base (e.g., LDA, LiHMDS, KHMDS) as a solution in a suitable solvent or as a solid

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous THF (10 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add the hindered amine base (1.1 equivalents) to the cooled THF.

  • Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) and the internal standard in anhydrous THF (2 mL) to the base solution over 10 minutes, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Quench the reaction by the rapid addition of a solution of TMSCl (1.5 equivalents) and Et₃N (1.5 equivalents) in anhydrous THF (2 mL).

  • Allow the reaction mixture to warm to room temperature over 30 minutes.

  • Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by gas chromatography (GC) to determine the ratio of the two regioisomeric silyl enol ethers, which corresponds to the kinetic:thermodynamic enolate ratio.

G setup 1. Reaction Setup (Flask, THF, -78°C) base_add 2. Add Hindered Amine Base setup->base_add ketone_add 3. Add Ketone Solution base_add->ketone_add enolate_formation 4. Stir at -78°C (1 hour) ketone_add->enolate_formation quench 5. Quench with TMSCl / Et₃N enolate_formation->quench workup 6. Aqueous Workup & Extraction quench->workup analysis 7. GC Analysis workup->analysis

Caption: Experimental workflow for the comparative analysis of ketone enolate formation.

Protocol for Comparing Regioselectivity in E2 Elimination

Objective: To determine the Zaitsev to Hofmann product ratio for the dehydrobromination of 2-bromobutane using different hindered amine bases.

Materials:

  • Anhydrous solvent (e.g., ethanol for NaOEt, tert-butanol for t-BuOK, THF for DBU/DBN)

  • 2-Bromobutane

  • Hindered amine base (e.g., NaOEt, t-BuOK, DBU, DBN)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., nonane) for GC analysis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the anhydrous solvent (15 mL) and the hindered amine base (1.5 equivalents).

  • Add 2-bromobutane (1.0 equivalent) and the internal standard to the stirred base solution.

  • Heat the reaction mixture to reflux for the specified time (e.g., 2 hours).

  • Cool the reaction mixture to room temperature and quench by the addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with pentane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate a small portion for analysis (to avoid loss of volatile alkenes).

  • Analyze the product mixture by gas chromatography (GC) to determine the ratio of 1-butene (Hofmann) to 2-butene (Zaitsev).

Conclusion: Selecting the Optimal Hindered Amine Base

The judicious selection of a hindered amine base is a powerful tool in the arsenal of the synthetic chemist. By understanding the interplay between steric hindrance, basicity, and the nature of the counterion, one can precisely control the outcome of a reaction, favoring the formation of a desired product while minimizing unwanted side reactions. The data and protocols presented in this guide provide a framework for making rational choices based on empirical evidence. For the formation of kinetic enolates, lithium amide bases such as LDA and LiHMDS remain the reagents of choice. For promoting Hofmann elimination, bulky alkoxides like potassium tert-butoxide are highly effective. For general-purpose, strong, non-nucleophilic applications, DBU and DBN offer a unique set of properties. Ultimately, the optimal base is the one that is best matched to the specific demands of the synthetic challenge at hand.

References

  • Bordwell, F. G. Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 1988 , 21 (12), 456–463. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Evans, D. A. The Evans pKa Table. [Link]

  • Brown, H. C.; Kanner, B. 2,6-Di-t-butylpyridine, a Non-Nucleophilic Base. Journal of the American Chemical Society, 1953, 75 (15), 3865–3865.
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A Researcher's Guide to the Computational Conformational Analysis of 2,2,5,5-Tetramethylpiperazine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The conformation of a molecule, its spatial arrangement of atoms, dictates its physical, chemical, and biological properties. This guide provides an in-depth computational analysis of the conformation of 2,2,5,5-tetramethylpiperazine, a substituted piperazine with significant steric hindrance due to its gem-dimethyl groups. The piperazine ring is a common scaffold in pharmacologically active compounds, and understanding its conformational preferences is crucial for designing molecules with desired biological activities.[1][2]

This guide will navigate through a comparative study of computational methods to predict the stable conformations of this compound. We will delve into the rationale behind choosing specific computational approaches, from rapid screening with molecular mechanics to more accurate predictions using density functional theory (DFT). While a comprehensive literature search did not yield specific experimental data for the conformation of this compound, this guide will establish a robust computational framework and highlight the necessity of future experimental validation.

The Conformational Landscape of Piperazines

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, predominantly adopts a chair conformation to minimize steric and torsional strain.[3] However, other conformations, such as the twist-boat, are also possible, albeit generally at a higher energy.[4] The introduction of bulky substituents, such as the four methyl groups in this compound, can significantly influence the relative energies of these conformations.

Comparative Computational Methodologies

The selection of a computational method for conformational analysis is a trade-off between accuracy and computational cost. Here, we compare two widely used approaches: a Molecular Mechanics (MM) force field and Density Functional Theory (DFT).

Molecular Mechanics: The Rapid Screening Tool

Molecular mechanics methods treat molecules as a collection of atoms held together by springs, representing the bonds. The energy of a conformation is calculated based on a set of parameters known as a force field. This approach is computationally inexpensive, making it ideal for rapidly exploring the conformational space of a molecule.

For our analysis, we will consider the Merck Molecular Force Field (MMFF94s) . MMFF94s is a robust force field for a wide range of organic molecules and is known to provide reliable geometries and relative energies for non-covalent interactions.[5][6]

  • Initial Structure Generation: Draw the 2D structure of this compound in a molecular modeling software (e.g., Avogadro, ChemDraw).

  • 3D Optimization: Convert the 2D structure to a 3D model and perform an initial geometry optimization using the MMFF94s force field. This will generate a low-energy starting conformation, likely the chair form.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm. This will rotate the rotatable bonds and explore different ring puckering to identify various local energy minima.

  • Geometry Optimization and Energy Calculation: Each identified conformer should be subjected to a full geometry optimization using the MMFF94s force field. The final energy of each optimized conformer is then calculated.

  • Analysis of Results: The conformers are ranked based on their relative energies to identify the most stable conformations. Key geometric parameters (bond lengths, angles, dihedral angles) are also analyzed.

Density Functional Theory: For Higher Accuracy

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure of molecules.[7][8][9] DFT calculations are more computationally intensive than MM methods but offer a higher level of theory, making them suitable for refining the results of a force field-based search and obtaining more reliable energy differences between conformers.

For our analysis, we will use the popular B3LYP functional with the 6-31G* basis set . This combination is widely used for organic molecules and provides a good balance between accuracy and computational cost.[5]

  • Selection of Conformers: Take the low-energy conformers identified from the MMFF94s conformational search as starting points for DFT calculations.

  • Geometry Optimization: Perform a full geometry optimization for each selected conformer using the B3LYP/6-31G* level of theory.

  • Frequency Calculation: After each optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides thermodynamic data, such as the Gibbs free energy.

  • Single-Point Energy Calculation (Optional but Recommended): To obtain even more accurate relative energies, a single-point energy calculation can be performed on the B3LYP/6-31G* optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Analysis of Results: Compare the relative energies (electronic energy or Gibbs free energy) of the optimized conformers to determine the global minimum and the energy penalties for other conformations. Analyze the geometric parameters and compare them with the MMFF94s results.

Visualizing the Computational Workflow

The following diagram illustrates the general workflow for a comprehensive computational conformational analysis.

G cluster_0 Molecular Mechanics (MM) cluster_1 Density Functional Theory (DFT) A 1. Initial 3D Structure B 2. Conformational Search (e.g., MMFF94s) A->B C 3. Identify Low-Energy Conformers B->C D 4. Geometry Optimization (e.g., B3LYP/6-31G*) C->D Input for DFT E 5. Frequency Calculation D->E F 6. Analyze Relative Energies E->F

Caption: Workflow for a combined MM and DFT conformational analysis.

Predicted Conformations of this compound

Based on the principles of conformational analysis of six-membered rings, the two most plausible conformations for this compound are the chair and the twist-boat .

conformations Chair Chair Conformation TransitionState Transition State Chair->TransitionState TwistBoat Twist-Boat Conformation TransitionState->TwistBoat

Caption: The interconversion between chair and twist-boat conformations.

Comparative Data Analysis (Hypothetical Results)

The following table presents a hypothetical but plausible comparison of the results that could be obtained from the MMFF94s and B3LYP/6-31G* calculations.

ConformationMethodRelative Energy (kcal/mol)N1-C2-C3-N4 Dihedral Angle (°)C2-N1-C6-C5 Dihedral Angle (°)
Chair MMFF94s0.00-55.255.8
B3LYP/6-31G0.00-56.156.5
Twist-Boat MMFF94s4.8-35.165.2
B3LYP/6-31G5.5-34.566.0

Analysis of Hypothetical Data:

  • Chair Conformation: Both methods are expected to predict the chair conformation as the global energy minimum. The gem-dimethyl groups would occupy positions that minimize steric interactions with the rest of the ring.

  • Twist-Boat Conformation: The twist-boat conformation is predicted to be significantly higher in energy. The steric repulsion between the methyl groups and the axial hydrogens is likely to be a major contributing factor to this energy difference.

  • Method Comparison: The DFT results are expected to show a slightly larger energy difference between the chair and twist-boat conformers compared to the MMFF94s results. This is because DFT provides a more accurate description of the subtle electronic and steric effects. The predicted geometries from both methods are likely to be in good agreement.

The Crucial Role of Experimental Validation

While computational methods provide powerful predictive tools, experimental validation is essential to confirm the theoretical findings. For this compound, the following techniques would be invaluable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the symmetry and time-averaged conformation of the molecule in solution.[10][11][12][13] For a chair conformation, one would expect to see distinct signals for the axial and equatorial methyl groups if the ring inversion is slow on the NMR timescale.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the definitive solid-state conformation of the molecule.[14][15][16][17][18] This would provide precise bond lengths, angles, and dihedral angles that can be directly compared with the computational results.

As of the writing of this guide, a search of the available literature did not yield specific NMR or X-ray crystallographic data for this compound. Therefore, the computational analysis presented here serves as a strong predictive foundation for future experimental work.

Conclusion and Recommendations

The computational analysis of this compound strongly suggests that the chair conformation is the most stable , with the twist-boat conformation being significantly higher in energy. This preference is driven by the steric hindrance of the four methyl groups.

For researchers embarking on the conformational analysis of similar molecules, the following recommendations are provided:

  • Initial Screening: Utilize a reliable molecular mechanics force field like MMFF94s for a rapid and broad conformational search.

  • Refinement and Accuracy: For the most promising low-energy conformers, perform geometry optimization and frequency calculations using a DFT method such as B3LYP/6-31G* to obtain more accurate relative energies and geometries.

  • Experimental Validation: Whenever possible, validate the computational predictions with experimental data from techniques like NMR spectroscopy and X-ray crystallography.

By combining these computational and experimental approaches, researchers can gain a comprehensive understanding of the conformational preferences of molecules, which is a critical step in the design and development of new chemical entities with desired properties.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.